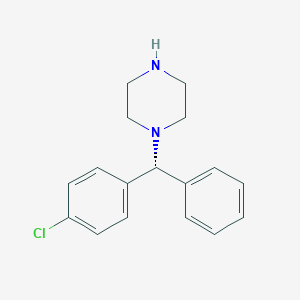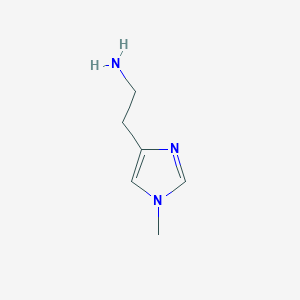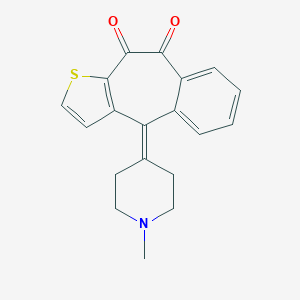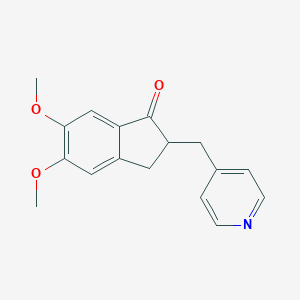
5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮
概览
描述
“5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is a chemical compound with the molecular formula C17H17NO3 . It is also known as Donepezil Pyridine Analog and DPMI . This compound is an impurity of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is characterized by a racemic stereochemistry . The molecular weight is 283.32 and the compound has no charge .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 499.9±45.0 °C at 760 mmHg, and a flash point of 256.1±28.7 °C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .
科研应用
合成和阿尔茨海默病研究
- 合成过程:一种新的、经济实惠且高效的大规模合成多奈哌齐(一种抗阿尔茨海默病药物)的方法涉及到对一种与5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮密切相关的化合物进行钯催化的氢化(Elati等,2006)。
- 阿尔茨海默病的抑制活性:源自5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的衍生物表现出显著的乙酰胆碱酯酶和丁酰胆碱酯酶抑制活性,对治疗阿尔茨海默病很重要(Farrokhi et al., 2019)。
抗癫痫研究
- 抗癫痫药物:一系列5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的衍生物在动物模型中显示出有希望的抗癫痫活性,大鼠脑中GABA水平显著增加(Siddiqui et al., 2012)。
发光性能
- 发光配合物:对5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮衍生物的过渡金属配合物的研究显示出发光性能,使其在材料科学应用中变得有趣(Destefano & Geiger, 2017)。
抗菌活性
- 潜在抗菌剂:与取代吡啶偶联的5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的新颖衍生物在合成化合物中表现出有希望的抗菌活性(Patel et al., 2018)。
抗氧化和抗高血糖研究
- 抗氧化和抗高血糖剂:含有吡唑和茚酮环的某些香豆素衍生物,成分类似于5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮,显示出显著的抗氧化和抗高血糖活性(Kenchappa et al., 2017)。
性质
IUPAC Name |
5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDMDJBVKHZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |
CAS RN |
4803-57-0 | |
| Record name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

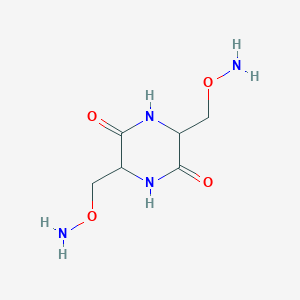
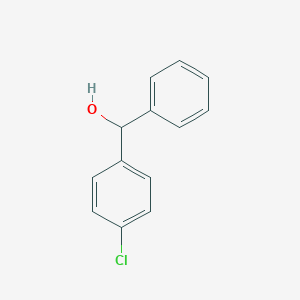

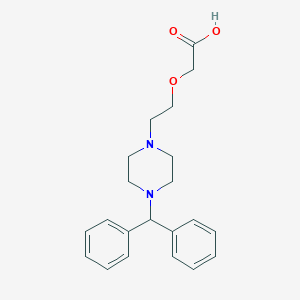

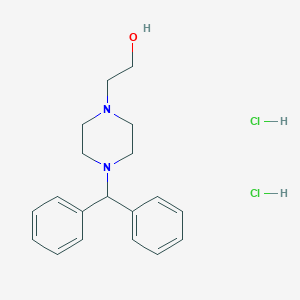
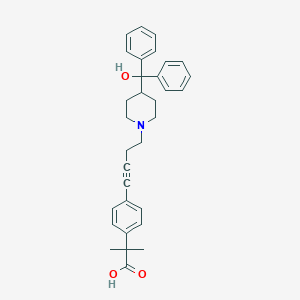
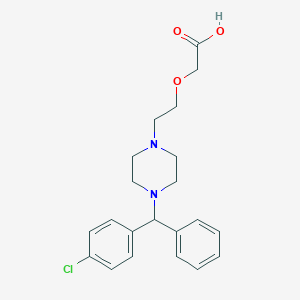
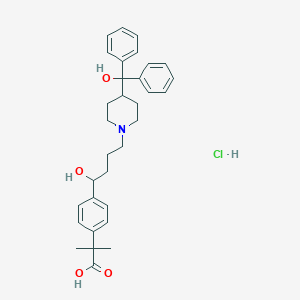
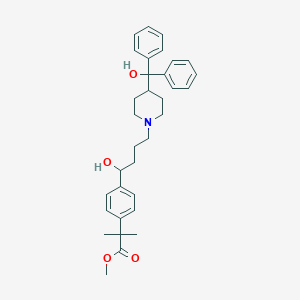
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
